REACTION_CXSMILES
|
Br[C:2]1[C:3]([C:8]2[CH:13]=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)=[N:4][N:5]([CH3:7])[CH:6]=1.[Cl-].[Li+].C([Mg]Cl)(C)C.C(O[B:26]1[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]1)(C)C.CC1CCCO1>C1COCC1.O>[F:14][C:11]1[CH:12]=[CH:13][C:8]([C:3]2[C:2]([B:26]3[O:30][C:29]([CH3:32])([CH3:31])[C:28]([CH3:34])([CH3:33])[O:27]3)=[CH:6][N:5]([CH3:7])[N:4]=2)=[CH:9][CH:10]=1 |f:1.2.3|
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Name
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|
Quantity
|
700 g
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Type
|
reactant
|
Smiles
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BrC=1C(=NN(C1)C)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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1.4 L
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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3.8 L
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Type
|
reactant
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Smiles
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[Cl-].[Li+].C(C)(C)[Mg]Cl
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Name
|
|
Quantity
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610 g
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Type
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reactant
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Smiles
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C(C)(C)OB1OC(C(O1)(C)C)(C)C
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Name
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|
Quantity
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1.4 L
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
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Quantity
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7 L
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Type
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reactant
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Smiles
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CC1OCCC1
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Name
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Quantity
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5.6 L
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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10 °C
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Type
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CUSTOM
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Details
|
The resulting green/brown hazy solution as stirred for 1 hr between 10° C. and 20° C. after which time it
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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while maintaining the reaction temperature below 25° C
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Type
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ADDITION
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Details
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was added dropwise
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Type
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TEMPERATURE
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Details
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while maintaining an internal temperature below 20° C
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Type
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ADDITION
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Details
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was added slowly to the reaction mixture so that the reaction temperature
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Type
|
CUSTOM
|
Details
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stayed below 25° C
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Type
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ADDITION
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Details
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Celite (1.4 kg) was added
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Type
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STIRRING
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Details
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the mixture was stirred for 15 min at 20° C
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Duration
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15 min
|
Type
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FILTRATION
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Details
|
The mixture was filtered through Celite
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Type
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WASH
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Details
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the filter pad was rinsed with 2-methyltetrahydrofuran (8 L)
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Type
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CUSTOM
|
Details
|
The organic phase was separated
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Type
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WASH
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Details
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washed with brine (5.6 L)
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Type
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CONCENTRATION
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Details
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then concentrated under vacuum to a low stir volume
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Type
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ADDITION
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Details
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The material was diluted with EtOH (3 L)
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Type
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DISSOLUTION
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Details
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This material was re-dissolved in EtOH (3.5 L)
|
Type
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ADDITION
|
Details
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water (4.2 L) was added over 30 min with strong stirring
|
Duration
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30 min
|
Type
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STIRRING
|
Details
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The resulting slurry was stirred at 15° C. for 1 hr
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 4 volumes of water
|
Type
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CUSTOM
|
Details
|
The resulting cake was blown dry
|
Type
|
CUSTOM
|
Details
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then further dried in a vacuum oven at 40° C.
|
Type
|
CUSTOM
|
Details
|
to yield 0.4 kg (48%) of Ex 1-Step 1 product as a white solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NN(C=C1B1OC(C(O1)(C)C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |